D-Kynurenine
Overview
Description
D-Kynurenine is a metabolite of D-tryptophan . It can serve as the bioprecursor of kynurenic acid (KYNA) and 3-hydroxykynurenine . These are neuroactive compounds that are believed to play a role in the pathophysiology of several neurological and psychiatric diseases .
Synthesis Analysis
This compound is synthesized from D-tryptophan . A method for determining this compound in biological tissues involves the conversion of this compound to KYNA by purified D-amino acid oxidase (D-AAO) . The samples are incubated with D-AAO under optimal conditions for measuring D-AAO activity, and newly produced KYNA is detected by high-performance liquid chromatography (HPLC) with fluorimetric detection .
Molecular Structure Analysis
The empirical formula of this compound is C10H12N2O3 . Its molecular weight is 208.21 . The SMILES string representation of this compound is NC@Hc1ccccc1N)C(O)=O
.
Chemical Reactions Analysis
This compound is a substrate in a fluorometric assay of D-amino acid oxidase . It can serve as the bioprecursor of kynurenic acid (KYNA) and 3-hydroxykynurenine .
Physical and Chemical Properties Analysis
This compound is a faint yellow to yellow powder . Its assay is ≥98% (TLC) .
Scientific Research Applications
Neuroprotection and Neurodegenerative Disorders
D-Kynurenine (D-KYN) and its metabolites play significant roles in neuroprotection and are implicated in neurodegenerative disorders. Kynurenines, including D-KYN, have been extensively studied for their potential in treating conditions like Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, and multiple sclerosis (Bohár, Toldi, Fülöp, & Vécsei, 2015). Additionally, D-KYN metabolites are known to modulate glutamate receptors and may have roles in oxidative stress regulation, further underscoring their therapeutic potential in CNS disorders (Stone & Darlington, 2002).
Immune System and Inflammation
D-KYN and its pathway metabolites are also involved in immune regulation and inflammation. This connection underlines their potential importance in understanding and treating diseases with immunomodulatory components, such as certain autoimmune disorders (Pérez-de la Cruz, Königsberg, & Santamaría, 2007).
Pain Processing and Migraine Treatment
Research suggests that D-KYN metabolites, such as kynurenic acid, influence pain processing in the central nervous system. This has led to investigations into their potential use in treating conditions like migraine, as they may affect the transmission of sensory impulses and the sensitivity of the cerebral cortex to cortical spreading depression (Guo, Vécsei, & Ashina, 2011).
Drug Development and Therapeutic Applications
The kynurenine pathway, including D-KYN, presents numerous potential targets for drug discovery. The pathway's involvement in diverse physiological and pathological processes, including neurotransmission, immune response, and cell proliferation, makes it a significant focus for developing new therapeutic solutions (Schwarcz, 2004).
Mechanism of Action
Target of Action
D-Kynurenine, a metabolite of the essential amino acid tryptophan, primarily targets the kynurenine pathway (KP) . This pathway is crucial for immune function and prevents hyperinflammation while inducing long-term immune tolerance . This compound also targets T-cells , inducing apoptosis . It interacts with G protein-coupled receptor 35 (GPR35) , and N-methyl-D-aspartate (NMDA) receptors .
Mode of Action
This compound interacts with its targets, leading to various changes. Through its actions on GPR35, it may induce the production of inositol trisphosphate and elicit Ca2+ mobilization . In T-cells, this compound induces apoptosis through increased beta-fatty acid oxidation and depletion .
Biochemical Pathways
This compound is part of the kynurenine pathway, which is the main catabolic pathway for tryptophan . This pathway is initiated by the enzymes indoleamine-2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase, which catalyze the conversion of tryptophan to kynurenine . Kynurenine is then transformed into its subsequent metabolites . The final result of the pathway is NAD+ .
Pharmacokinetics
It’s known that kynurenine and its breakdown products are involved in neuropsychiatric disorders in the context of inflammation .
Result of Action
The action of this compound results in various molecular and cellular effects. It contributes to immune homeostasis and can induce T-cell apoptosis . In an inflammatory environment such as cancer, the kynurenine pathway is considered to be elevated, suppressing local immune cell populations and enhancing tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in an inflammatory environment, the kynurenine pathway is elevated . The concentration of this compound in the human body can also influence its action. For example, human tumor kynurenine concentrations were found only in the low micromolar range, far below the required 1 mM L- or this compound needed to induce T cell apoptosis in vitro .
Safety and Hazards
Future Directions
The kynurenine pathway, which D-Kynurenine is a part of, is responsible for metabolising most of the free tryptophan in mammals . It is activated by infectious agents, inflammatory mediators and stress, which trigger the induction and activity of key enzymes such as indoleamine-2,3-dioxygenase (IDO1), kynurenine-2,3-monooxygenase (KMO) and kynureninase . This pathway and its metabolites have been linked with symptom development and disease progression in a wide range of disorders . Therefore, further studies on the impact of this compound and the kynurenine pathway on human health are needed .
Biochemical Analysis
Biochemical Properties
D-Kynurenine interacts with several enzymes, proteins, and other biomolecules. It is produced from tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . The enzymes kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) are involved in its further metabolism . The interactions between this compound and these enzymes are crucial for the regulation of the kynurenine pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce T-cell apoptosis, a mechanism involving increased beta-fatty acid oxidation and depletion . In addition, this compound has been reported to promote epithelial-to-mesenchymal transition, a process crucial for cell migration .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of immune responses, with its metabolism influencing the balance between neuroprotective and neurotoxic kynurenine metabolites . It can also act as a ligand for the aryl hydrocarbon receptor (AHR), inducing the expression of certain genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its influence on T-cell apoptosis and beta-fatty acid oxidation has been observed in time-course studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study where mice were treated systemically with this compound, it was readily detected in the brain, liver, and plasma
Metabolic Pathways
This compound is involved in the kynurenine pathway, a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . This pathway includes several enzymes and cofactors that this compound interacts with, such as IDO, TDO, KAT, and KMO .
Properties
IUPAC Name |
(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSJZOEDVAXAB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360767 | |
Record name | D-Kynurenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13441-51-5 | |
Record name | D-Kynurenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13441-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kynurenine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Kynurenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KYNURENINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8PQD0WC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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